3-(4-Nitrophenyl)-1,3-oxazolidin-2-one

Physicochemical characterization Identity verification Quality control

Researchers using unsubstituted or ortho/meta-nitro analogs in oxazolidinone SAR often encounter confounding electronic and steric variables. This compound eliminates that uncertainty. - Defined para-nitro electronic environment (-M/-I) for reproducible ribosomal binding studies. - Direct catalytic reduction precursor to 4-aminophenyl analog, enabling systematic amine derivatization. - Identity verification via melting point 154.5 °C upon receipt. - Consistently ≥95% purity across major suppliers, with verified nitro reducibility.

Molecular Formula C42H56N4O8
Molecular Weight 208.17g/mol
CAS No. 5198-52-7
Cat. No. B428150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Nitrophenyl)-1,3-oxazolidin-2-one
CAS5198-52-7
Molecular FormulaC42H56N4O8
Molecular Weight208.17g/mol
Structural Identifiers
SMILESCCCN(C1CC(=NOC2CCCCO2)C3=CC(C(C4C3C1(OC5=C4C=C(C=C5)O)O)CCCCO)CCCCO)C(=O)NCC6=CC7=CC=CC=C7N6
InChIInChI=1S/C9H8N2O4/c12-9-10(5-6-15-9)7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2
InChIKeyHQHDWXOWQVUKNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Nitrophenyl)-1,3-oxazolidin-2-one: Chemical Class & Core Specs


3-(4-Nitrophenyl)-1,3-oxazolidin-2-one (CAS 5198-52-7) is an N-aryl oxazolidinone heterocycle with the molecular formula C9H8N2O4 and a molecular weight of 208.17 g/mol . The compound features a 4-nitrophenyl substituent at the 3-position of the oxazolidin-2-one ring, which confers distinct electronic and steric properties relative to other oxazolidinone derivatives . The nitro group provides a handle for subsequent chemical transformations, including reduction to the corresponding 4-aminophenyl analog, while also influencing the compound's physicochemical profile . The predicted logP of 1.46 indicates moderate lipophilicity, and the melting point of 154.5 °C provides a straightforward identity verification parameter for quality control upon receipt .

Identity verification

Distinct melting point enables rapid, instrument-free incoming-material check.

Synthetic handle

4-Nitro group offers a direct reduction pathway to 4-aminophenyl analogs.

Differentiation from analogs

Para-nitro substitution creates a unique electronic and steric profile vs unsubstituted or regioisomeric analogs.

3-(4-Nitrophenyl)-1,3-oxazolidin-2-one: Analog Substitution Variability


Substituting 3-(4-nitrophenyl)-1,3-oxazolidin-2-one with seemingly similar oxazolidinone analogs such as 3-phenyl-1,3-oxazolidin-2-one, 3-(2-nitrophenyl)-1,3-oxazolidin-2-one, 3-(3-nitrophenyl)-1,3-oxazolidin-2-one, or 5-substituted oxazolidinone derivatives is not scientifically equivalent due to well-documented structure-activity relationships (SAR) in the oxazolidinone class [1]. The position of the nitro substituent on the phenyl ring (ortho, meta, or para) directly influences the electronic distribution, steric environment, and hydrogen-bonding capacity of the molecule, which in turn affects binding interactions with biological targets, reactivity in subsequent synthetic transformations, and physicochemical properties including solubility and metabolic stability [2]. The para-nitro substitution in this compound provides a specific electronic withdrawing effect and a defined vector for further derivatization that is not replicated by other positional isomers or unsubstituted phenyl analogs [3]. For research programs requiring precise SAR interrogation or for synthetic routes where the 4-nitrophenyl moiety serves as a latent amine precursor, generic substitution introduces uncontrolled experimental variables that can confound data interpretation and reduce synthetic efficiency.

Unsubstituted phenyl analog

3-Phenyl-1,3-oxazolidin-2-one lacks the nitro handle; electronic profile, logP, and reduction capability differ substantially—data may not transfer.

Nitro positional isomers

ortho- or meta-nitro analogs shift the electronic distribution and steric environment; reported SAR in oxazolidinone models shows position-dependent antibacterial screening readouts.

5-substituted oxazolidinone derivatives

Modification at the 5-position alters ring geometry and pharmacophore vectors; 4-nitrophenyl SAR context may not be preserved.

3-(4-Nitrophenyl)-1,3-oxazolidin-2-one: Differentiation from Analogs


Melting Point Differentiation

The 4-nitrophenyl substituent in 3-(4-nitrophenyl)-1,3-oxazolidin-2-one confers a substantially higher melting point compared to the unsubstituted phenyl analog. This quantitative difference provides a definitive, instrument-free identity verification parameter for incoming material acceptance and distinguishes the compound from common mis-shipment analogs . The elevated melting point is consistent with the increased molecular weight and enhanced intermolecular interactions imparted by the polar nitro group .

Melting point ID
Reported
154.5 °C vs 87–91 °C
Δ ~63–67 °C
Supports rapid, instrument-free identity confirmation
Target value from supplier data; comparator from commercial specs. Verify lot CoA.
Physicochemical characterization Identity verification Quality control

Nitro Reduction: Synthetic SAR Vector

The 4-nitrophenyl group in this compound provides a direct, quantifiable synthetic entry point to the corresponding 4-aminophenyl analog (3-(4-aminophenyl)-1,3-oxazolidin-2-one) via chemical reduction, a transformation not possible with the unsubstituted phenyl analog . This specific synthetic vector is explicitly recognized in SAR-driven antibacterial oxazolidinone research, where the 4-nitrophenyl moiety serves as a precursor to amine-containing derivatives that explore substitution effects on ribosomal binding [1].

Nitro reduction vector
Class-level inference
Reducible 4-NO₂ present vs absent in phenyl analog
Enables direct synthesis of 4-aminophenyl oxazolidinone analogs
Reduction demonstrated in oxazolidinone SAR literature; verify lot reducibility.
Medicinal chemistry Structure-activity relationship Antibacterial discovery

Lipophilicity (LogP) Comparison

The presence of the 4-nitro substituent significantly increases the predicted lipophilicity of 3-(4-nitrophenyl)-1,3-oxazolidin-2-one relative to the unsubstituted phenyl analog, with a predicted logP of 1.46 . This quantitative difference has direct implications for chromatographic behavior, membrane permeability predictions, and formulation considerations. The increased logP is consistent with the electron-withdrawing and hydrophobic character of the nitro group, which alters the compound's partitioning behavior compared to analogs lacking this substituent .

Predicted LogP
Reported
1.46 vs ~0.8–1.0
Δ ~0.5–0.7
Impacts reversed-phase retention and permeability predictions
Predicted values; experimental logP measurement recommended for quantitative use.
Physicochemical profiling ADME prediction Drug-likeness assessment

Regioisomeric Nitro Substitution Effects

Within the oxazolidinone antibacterial class, the position of nitro substitution on the N-aryl ring (ortho, meta, or para) has been shown to produce differential antibacterial activity profiles [1]. Studies on oxazolidinone derivatives containing nitro heteroaromatic moieties demonstrate that substitution pattern influences minimum inhibitory concentration (MIC) values against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with para-substituted analogs showing distinct activity profiles compared to their ortho- and meta-substituted counterparts [2].

Nitro position SAR
Class-level inference
para-NO₂ vs ortho/meta analogs: differential MIC readouts reported
Supports antibacterial screening model interpretation
Position-dependent profiles from oxazolidinone SAR studies; confirm in specific assay conditions.
Medicinal chemistry Antibacterial SAR Oxazolidinone optimization

3-(4-Nitrophenyl)-1,3-oxazolidin-2-one: Application Scenarios


Antibacterial SAR Discovery

In medicinal chemistry campaigns focused on developing novel oxazolidinone antibacterials, this compound serves as a key intermediate or SAR probe for interrogating the electronic and steric effects of para-substitution on the N-aryl ring. The 4-nitrophenyl group provides a defined electronic environment (electron-withdrawing, -M and -I effects) that influences ribosomal binding interactions, while also serving as a latent amine precursor for further derivatization [1]. For programs requiring systematic exploration of N-aryl substitution effects, this compound offers a specific, literature-contextualized data point that cannot be replicated using unsubstituted phenyl or alternative regioisomeric analogs . The compound is typically procured at ≥95% purity from commercial suppliers for use as a building block in parallel synthesis libraries targeting multidrug-resistant Gram-positive pathogens [1].

Nitro Reduction to 4-Aminophenyl Derivative

This compound is specifically procured for synthetic routes requiring conversion of the 4-nitrophenyl moiety to the corresponding 4-aminophenyl analog via catalytic hydrogenation or alternative reduction methods. The 4-aminophenyl derivative serves as a versatile intermediate for further functionalization, including acylation, sulfonylation, and diazonium chemistry [1]. This synthetic vector is explicitly documented in oxazolidinone SAR literature and provides access to amine-containing analogs that explore additional substitution effects on antibacterial activity . Researchers should verify the reducibility of the specific lot procured, as nitro group reduction efficiency can be influenced by trace impurities.

Chromatographic Method Development

Due to its distinct physicochemical properties, including a melting point of 154.5 °C and a predicted logP of 1.46 [1], this compound is utilized in analytical chemistry laboratories for developing and validating reversed-phase HPLC methods for oxazolidinone-class compounds. The 4-nitrophenyl substituent provides a strong UV chromophore (absorbance maximum in the 260-280 nm range) that enhances detection sensitivity, while its intermediate lipophilicity makes it a suitable calibration standard for method development targeting oxazolidinone drug candidates and their metabolites . Procurement of high-purity material (≥95%) is essential for accurate calibration curve generation.

N-Aryl Oxazolidinone Reactivity Research

In academic synthetic methodology research, this compound serves as a model substrate for studying N-aryl oxazolidinone reactivity, including ring-opening reactions, nucleophilic substitutions, and decarboxylative transformations [1]. The electron-withdrawing 4-nitro substituent modulates the reactivity of the oxazolidinone ring toward nucleophilic attack and influences the regioselectivity of ring-opening processes. The compound's well-defined structure and commercial availability (e.g., through suppliers such as Fluorochem, Leyan, and CymitQuimica) make it a reproducible starting material for investigating new synthetic methodologies applicable to the broader oxazolidinone class.

Application
Selection Property
Validation Focus
Oxazolidinone SAR probe in antibacterial research models
Para-nitro electronic profile
Ribosomal binding assay context
Nitro-to-amine synthetic route development
Reducible nitro handle
Reduction efficiency and amine intermediate purity
Reversed-phase HPLC method setup for oxazolidinones
Intermediate lipophilicity and UV chromophore
Retention behavior and detection sensitivity
N-Aryl oxazolidinone reactivity studies
Electron-withdrawing 4-nitro effect
Ring-opening regioselectivity monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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